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Executive Summary
G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical player

in the tumor microenvironment (TME), positioning it as a compelling target for novel cancer

therapeutics. Predominantly expressed on immune cells, particularly macrophages, GPR132

acts as a sensor for lactate, a key metabolite abundant in the acidic TME. This interaction

triggers a cascade of signaling events that promote a pro-tumoral inflammatory landscape,

facilitating cancer progression, metastasis, and immune evasion. This guide provides a

comprehensive overview of GPR132's role in cancer, its signaling pathways, and its potential

as a therapeutic target, with a focus on quantitative data, detailed experimental protocols, and

visual representations of key biological processes.

GPR132 Expression and Prognostic Significance in
Cancer
GPR132 expression is predominantly observed in immune cells within the TME rather than on

cancer cells themselves.[1] Its expression levels have been correlated with prognosis in several

cancer types, often indicating a more aggressive disease course.
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Analysis of protein expression from The Human Protein Atlas and mRNA expression from The

Cancer Genome Atlas (TCGA) provides insights into GPR132 levels across various

malignancies.
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Cancer Type
GPR132 Protein
Expression
(Immunohistochemistry)

GPR132 mRNA Expression
and Prognosis

Breast Cancer

Weak to moderate cytoplasmic

immunoreactivity in cancer

cells in some cases. Strong

positivity in non-germinal

center cells of lymph nodes.[2]

Higher GPR132 expression is

significantly correlated with

lower metastasis-free and

relapse-free survival.[3]

Colorectal Cancer

Most cases show strong

cytoplasmic immunoreactivity

in cancer cells.[2]

-

Melanoma

Several cases show strong

cytoplasmic immunoreactivity.

[2]

-

Ovarian Cancer

Several cases show strong

cytoplasmic immunoreactivity.

[2]

-

Thyroid Cancer

Several cases show strong

cytoplasmic immunoreactivity.

[2]

GPR132 is a key prognostic

gene in Papillary Thyroid

Carcinoma (PTC).[4]

Liver Cancer

Most cases show strong

cytoplasmic immunoreactivity.

[2]

-

Glioma
Several cases were negative

for GPR132 expression.[2]
-

Lymphoma
Several cases were negative

for GPR132 expression.[2]
-

Renal Cancer
Several cases were negative

for GPR132 expression.[2]
-

Cervical Cancer
Several cases were negative

for GPR132 expression.[2]
-
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Data summarized from The Human Protein Atlas and relevant publications.[2][3][4]

Correlation with Immune Infiltration
In papillary thyroid carcinoma, lower GPR132 expression is associated with higher levels of

monocytes and M2 macrophages, while higher GPR132 expression correlates with elevated

levels of plasma cells, memory CD4+ T cells, follicular helper T cells, and M1 macrophages.[4]

The Role of GPR132 in the Tumor Microenvironment
GPR132's primary role in cancer is mediated through its function in tumor-associated

macrophages (TAMs). The acidic and lactate-rich TME, a hallmark of many solid tumors,

provides the ligand for GPR132 activation on TAMs.

GPR132 as a Lactate Sensor
Cancer cells, due to the Warburg effect, produce high levels of lactate, leading to an acidic

TME. GPR132 on macrophages functions as a sensor for this extracellular lactate.[1][5] This

lactate-GPR132 axis is a key communication pathway between cancer cells and macrophages.

Promotion of M2 Macrophage Polarization
Activation of GPR132 by lactate promotes the polarization of macrophages towards an M2-like

phenotype.[1][5] M2 macrophages are generally considered pro-tumoral, contributing to:

Immune Suppression: By secreting anti-inflammatory cytokines.

Tissue Remodeling and Angiogenesis: Facilitating tumor growth and invasion.

Cancer Cell Proliferation and Metastasis: Through direct and indirect interactions.[1]

The interplay between cancer cell-derived lactate, macrophage GPR132, and M2 polarization

creates a vicious cycle that fuels tumor progression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.proteinatlas.org/ENSG00000183484-GPR132/cancer
https://www.pnas.org/doi/10.1073/pnas.1614035114
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12546205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://pubmed.ncbi.nlm.nih.gov/28049847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://pubmed.ncbi.nlm.nih.gov/28049847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Microenvironment (Acidic & Lactate-rich)

Macrophage

Cancer Cell
(Warburg Effect) Lactate secretes GPR132

 activates M2 Macrophage
(Pro-tumoral)

 promotes polarization

M0 Macrophage  polarization

 supports
(proliferation, metastasis)

Click to download full resolution via product page

GPR132-mediated M2 macrophage polarization in the TME.

GPR132 Signaling Pathways
Upon activation by lactate, GPR132 initiates downstream signaling cascades within the

macrophage, leading to the observed pro-tumoral functions. Key pathways implicated include

Gs-PKA-mTOR and RhoA signaling.

Gs-PKA-mTOR Pathway
In acute myeloid leukemia (AML), activation of GPR132 by the agonist 8-gingerol has been

shown to activate a Gs-PKA pathway, which in turn inhibits mTOR signaling, leading to cell

differentiation.[6] While this suggests a tumor-suppressive role in a specific context, the

downstream effects of GPR132 are likely cell-type and context-dependent.

RhoA Signaling
GPR132 has also been linked to the activation of the RhoA signaling pathway, which is a key

regulator of cell shape, motility, and contraction, all of which are critical for cancer cell invasion

and metastasis.
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Simplified GPR132 downstream signaling pathways.

GPR132 as a Therapeutic Target
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The pivotal role of GPR132 in fostering a pro-tumoral microenvironment makes it an attractive

therapeutic target. Inhibition of GPR132 signaling is expected to reprogram the TME to be less

hospitable for cancer growth and metastasis.

Therapeutic Strategies
Several approaches are being explored to target GPR132:

Small Molecule Inhibitors: Development of small molecules that can block the lactate binding

site or allosterically inhibit GPR132 signaling.

Monoclonal Antibodies: Generation of antibodies that can bind to the extracellular domain of

GPR132 and block its activation.[7]

siRNA-based therapies: Utilizing small interfering RNAs to silence the expression of GPR132

in TAMs.[7]

Preclinical Evidence of Efficacy
Preclinical studies have demonstrated the potential of targeting GPR132.
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Therapeutic Agent Cancer Model Efficacy Reference

ONC212 (GPR132

agonist)

Pancreatic Cancer

Cell Lines

GI50 values in the

range of 0.1 to 0.4

µM.

[8]

ONC212 (GPR132

agonist)

Diffuse Intrinsic

Pontine Glioma

(DIPG) Cell Lines

IC50 of 0.03 µM. [9]

ONC212 (GPR132

agonist)

Pancreatic Cancer

Xenograft (HPAF-II)

Significant tumor

growth inhibition at 50

mg/kg.

[8]

8-gingerol (GPR132

agonist)

Colorectal Cancer Cell

Lines
- [10]

GPR132 Knockdown

(siRNA)

Breast Cancer

Xenograft

Pharmacological

inhibition significantly

impedes mammary

tumor malignancy.

[11]

It is noteworthy that while GPR132 inhibition is the primary therapeutic strategy for solid tumors

by targeting the TME, GPR132 agonists have shown anti-cancer activity in certain

hematological malignancies like AML by promoting cell differentiation.[6]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GPR132

in cancer.

Immunohistochemistry (IHC) for GPR132 in Tumor
Tissue

Start 1. Formalin Fixation
& Paraffin Embedding 2. Sectioning (4 µm) 3. Deparaffinization

(Xylene)
4. Rehydration

(Graded Alcohols)
5. Antigen Retrieval
(Citrate Buffer, Heat)

6. Blocking
(Serum)

7. Primary Antibody Incubation
(anti-GPR132)

8. Secondary Antibody Incubation
(HRP-conjugated)

9. Detection
(DAB Substrate)

10. Counterstaining
(Hematoxylin) 11. Dehydration & Mounting 12. Microscopy & Imaging End
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Immunohistochemistry workflow for GPR132 detection.

Protocol:

Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in

paraffin.

Sectioning: Cut 4 µm thick sections and mount on charged slides.

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a

graded series of ethanol to distilled water.

Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH

6.0) in a steamer or water bath.

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific

binding with a blocking serum.

Primary Antibody Incubation: Incubate sections with a primary antibody against GPR132

overnight at 4°C.

Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated secondary

antibody.

Detection: Use an avidin-biotin-peroxidase complex and diaminobenzidine (DAB) as the

chromogen.

Counterstaining: Counterstain with hematoxylin.

Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a

permanent mounting medium.
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Macrophage Preparation

Cancer Cell Preparation

1. Isolate Monocytes
(e.g., from PBMCs or bone marrow)

2. Differentiate into Macrophages
(e.g., with M-CSF)

4. Set up Co-culture System
(e.g., Transwell plates or direct contact)

3. Culture Cancer Cells

5. Incubate for desired time

6. Analyze Macrophage Phenotype
(Flow Cytometry, qPCR)
or Cancer Cell Properties

(Proliferation, Invasion assays)
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Workflow for macrophage-cancer cell co-culture experiments.

Protocol (Transwell System):

Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and

differentiate them into macrophages using M-CSF. Alternatively, use a macrophage cell line

like THP-1 and differentiate with PMA.

Cancer Cell Seeding: Seed cancer cells in the bottom chamber of a Transwell plate.

Macrophage Seeding: Seed differentiated macrophages in the upper chamber (Transwell

insert).
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Co-culture: Incubate the co-culture for 24-72 hours.

Analysis:

Macrophages: Harvest macrophages from the insert and analyze for M1/M2 markers by

flow cytometry or qPCR.

Cancer Cells: Analyze cancer cells in the bottom chamber for proliferation, migration, or

invasion.

GPR132 siRNA Knockdown in Macrophages
Protocol:

siRNA Design and Synthesis: Obtain validated siRNA constructs targeting GPR132 and a

non-targeting control siRNA.

Macrophage Culture: Culture primary macrophages or a macrophage cell line.

Transfection: Transfect macrophages with GPR132 siRNA or control siRNA using a suitable

transfection reagent optimized for immune cells (e.g., lipofectamine RNAiMAX or

electroporation).

Incubation: Incubate for 24-48 hours to allow for gene knockdown.

Validation: Verify GPR132 knockdown efficiency by qPCR or Western blotting.

Functional Assays: Use the GPR132-knockdown macrophages in functional assays, such as

co-culture experiments, to assess the impact on cancer cells.

Conclusion and Future Directions
GPR132 represents a novel and promising therapeutic target in oncology. Its role as a key

mediator of the pro-tumoral activity of TAMs, driven by the lactate-rich TME, provides a clear

rationale for its inhibition. The development of potent and selective GPR132 inhibitors, blocking

antibodies, or siRNA-based therapies holds the potential to reprogram the TME, enhance anti-

tumor immunity, and improve patient outcomes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Future research should focus on:

Pan-cancer analysis of GPR132 expression and its correlation with clinical outcomes.

Elucidation of the complete downstream signaling network of GPR132 in different immune

cell types.

Development and validation of highly specific and potent GPR132 antagonists.

Evaluation of GPR132-targeted therapies in combination with other immunotherapies, such

as checkpoint inhibitors.

A deeper understanding of GPR132 biology will undoubtedly pave the way for innovative and

effective cancer treatments that target the critical interplay between cancer cells and their

microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.researchgate.net/publication/340220595_Abstract_LB-C08_Imipridone_ONC212_induces_apoptosis_suppresses_autophagy_and_synergizes_upon_GRP132_knockdown_or_exposure_to_lactic_acid_in_preclinical_studies_of_the_pancreatic_cancer_microenvironmen
https://pubmed.ncbi.nlm.nih.gov/31814036/
https://pubmed.ncbi.nlm.nih.gov/31814036/
https://pubmed.ncbi.nlm.nih.gov/27692066/
https://pubmed.ncbi.nlm.nih.gov/27692066/
https://www.benchchem.com/product/b12380514#gpr132-as-a-therapeutic-target-in-cancer
https://www.benchchem.com/product/b12380514#gpr132-as-a-therapeutic-target-in-cancer
https://www.benchchem.com/product/b12380514#gpr132-as-a-therapeutic-target-in-cancer
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12380514?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

